molecular formula C15H16FN B1297320 N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine CAS No. 401-35-4

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine

Cat. No. B1297320
CAS RN: 401-35-4
M. Wt: 229.29 g/mol
InChI Key: XDFWSUATJFROCP-UHFFFAOYSA-N
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Description

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine, also known as 2-FPM or 2F-PMA, is a novel psychoactive substance (NPS) that has been used as a recreational drug in recent years. It is a derivative of the stimulant phenethylamine and is structurally related to the amphetamine family of drugs. It has been reported to produce stimulant and hallucinogenic effects in users, and has been found to be an effective treatment for certain medical conditions.

Scientific Research Applications

Cancer Treatment

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine: has shown promise in cancer research, particularly as a CDK2 inhibitor . CDK2 is a critical protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. Compounds with this structure have demonstrated significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values indicating potent efficacy .

Alzheimer’s Disease Management

In the context of neurodegenerative diseases, derivatives of this compound have been explored for their potential in treating Alzheimer’s disease . The inhibition of certain enzymes or receptor pathways implicated in Alzheimer’s can lead to the development of new therapeutic strategies, and the structural framework of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine provides a basis for synthesizing inhibitors that could be effective in this regard .

Anti-inflammatory Applications

The compound’s derivatives are also being studied for their anti-inflammatory properties . Inflammation is a biological response to harmful stimuli, and controlling it is crucial in many diseases. The molecular structure of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine can be tailored to target specific pathways involved in the inflammatory process .

Antimicrobial Treatments

Research into the antimicrobial applications of this compound is ongoing. The ability to inhibit the growth of microorganisms makes it a candidate for developing new antibiotics or antifungal agents. The structural adaptability of N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine allows for the creation of derivatives that can target a range of microbial pathogens .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFWSUATJFROCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349601
Record name N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine

CAS RN

401-35-4
Record name N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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